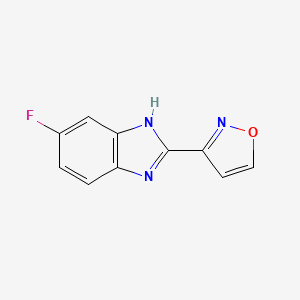

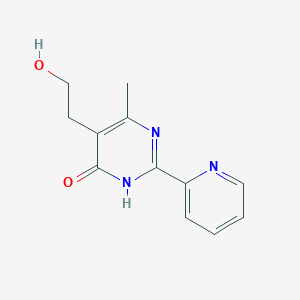

![molecular formula C10H4BrClN2O2 B1451256 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 2251053-06-0](/img/structure/B1451256.png)

6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Overview

Description

6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, also known as 6-BCBFP, is a heterocyclic compound composed of a benzofuran ring and a pyrimidine ring. It is a member of the family of benzofuropyrimidines, which are known for their potential therapeutic applications. 6-BCBFP has been studied for its potential use in a variety of areas, including drug delivery, cancer therapy, and drug development.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of various benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives, showcasing their structural diversity and potential for further chemical modifications. For instance, studies have detailed the preparation of compounds with significant structural similarities, exploring their synthesis routes and evaluating their molecular structures through crystallography and other analytical methods. These efforts highlight the compound's relevance in developing new chemical entities with possible therapeutic applications or as intermediates in organic synthesis (Zhang et al., 2009), (Li et al., 2012).

Biological Evaluation

Several studies have explored the antimicrobial properties of compounds structurally related to 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, providing insights into their potential biological activities. For example, the antimicrobial activity of newly synthesized derivatives has been assessed, indicating some of these compounds may possess significant antibacterial and antifungal properties (Al-Haiza et al., 2003).

Mechanism of Action

Target of Action

Compounds similar to “6-bromo-8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one”, such as benzofuro[2,3-d]pyrimidine derivatives, have been found to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

These compounds likely interact with the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation and activation of the receptor . This inhibits the signal transduction pathway and can lead to the inhibition of cell growth and induction of apoptosis in cancer cells.

Biochemical Pathways

The inhibition of EGFR tyrosine kinase can affect several downstream signaling pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, proliferation, and differentiation .

Result of Action

The inhibition of EGFR tyrosine kinase by similar compounds can result in the inhibition of cell growth and induction of apoptosis, particularly in cancer cells that overexpress EGFR .

Action Environment

The efficacy and stability of “6-bromo-8-chloro1benzofuro[3,2-d]pyrimidin-4(3H)-one” could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other molecules.

properties

IUPAC Name |

6-bromo-8-chloro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClN2O2/c11-6-2-4(12)1-5-7-9(16-8(5)6)10(15)14-3-13-7/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPJYQDHVWUMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(O2)C(=O)NC=N3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,4H,5H,6H-furo[3,2-b]pyridin-2-one](/img/structure/B1451178.png)

![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)

![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)

![2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)

![2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1451188.png)

![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)

![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)